E3 リガーゼリガンドリンカーコンジュゲート 3
概要
説明
VH032-PEG1-N3, also known as (S,R,S)-AHPC-PEG1-N3, is a synthesized E3 ligase ligand-linker conjugate. This compound incorporates the (S,R,S)-AHPC based von Hippel-Lindau ligand and a one-unit polyethylene glycol linker. It is primarily used in proteolysis targeting chimera (PROTAC) technology, which is a novel approach for targeted protein degradation .
科学的研究の応用
VH032-PEG1-N3 has a wide range of scientific research applications, including:
Chemistry: It is used as a click chemistry reagent for the synthesis of complex molecules and conjugates.
Biology: VH032-PEG1-N3 is used in PROTAC technology to target and degrade specific proteins within cells.
作用機序
VH032-PEG1-N3 exerts its effects through the ubiquitin-proteasome system. The von Hippel-Lindau ligand in the compound binds to the von Hippel-Lindau E3 ligase, which is an essential enzyme in the ubiquitin-proteasome system. This binding recruits substrates such as the hypoxia-inducible factor for ubiquitination and subsequent proteasomal degradation . The polyethylene glycol linker facilitates the conjugation of the ligand to target proteins, enabling the targeted degradation of specific proteins within cells .
将来の方向性
The pool of over 600 human E3 ligases is full of untapped potential, which is why expanding the artillery of E3 ligands could contribute to broadening the scope of targeted protein degradation . This suggests that future research could focus on exploring new E3 ligases and developing corresponding ligand-linker conjugates.
生化学分析
Biochemical Properties
E3 Ligase Ligand-Linker Conjugates 3 plays an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . It interacts with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 as part of a three-enzyme ubiquitination cascade .
Cellular Effects
The effects of E3 Ligase Ligand-Linker Conjugates 3 on cells are significant. It influences cell function by regulating the degradation of proteins, which is essential for maintaining cellular homeostasis . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
E3 Ligase Ligand-Linker Conjugates 3 exerts its effects at the molecular level by selectively attaching ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates . This process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .
Temporal Effects in Laboratory Settings
It is known that E3 ligases are an important part of the Ubiquitin Proteasome System (UPS), which regulates the degradation of over 80% of proteins in cells .
Metabolic Pathways
E3 Ligase Ligand-Linker Conjugates 3 is involved in the ubiquitin proteasome system (UPS), a major pathway for protein degradation . It interacts with enzymes such as ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 .
準備方法
VH032-PEG1-N3 is synthesized through a series of chemical reactions involving the von Hippel-Lindau ligand and a polyethylene glycol linker. The synthesis involves the incorporation of an azide group, which allows the compound to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. . The industrial production methods for VH032-PEG1-N3 are not widely documented, but it is typically synthesized in research laboratories for scientific studies.
化学反応の分析
VH032-PEG1-N3 undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group in VH032-PEG1-N3 reacting with alkyne-containing molecules to form a triazole ring.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne or bicyclononyne groups.
Common reagents used in these reactions include copper catalysts and alkyne-containing molecules. The major products formed from these reactions are triazole-linked conjugates, which are useful in various biochemical applications .
類似化合物との比較
VH032-PEG1-N3 is unique due to its incorporation of the von Hippel-Lindau ligand and its use in PROTAC technology. Similar compounds include:
VH032-PEG3-N3: This compound has a three-unit polyethylene glycol linker instead of a one-unit linker.
VH032-cyclopropane-F: This compound incorporates a cyclopropane group instead of a polyethylene glycol linker.
VH032-amine: This compound has an amine functional handle for conjugation to target proteins.
These similar compounds share the von Hippel-Lindau ligand but differ in their linker structures and functional groups, which can affect their specific applications and effectiveness in targeted protein degradation.
特性
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-(2-azidoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N7O5S/c1-16-22(39-15-29-16)18-7-5-17(6-8-18)12-28-24(36)20-11-19(34)13-33(20)25(37)23(26(2,3)4)31-21(35)14-38-10-9-30-32-27/h5-8,15,19-20,23,34H,9-14H2,1-4H3,(H,28,36)(H,31,35)/t19-,20+,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCURZJBLHZABY-ZRCGQRJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N7O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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